molecular formula C5H3BrFN B045044 5-Bromo-2-fluoropyridine CAS No. 766-11-0

5-Bromo-2-fluoropyridine

Cat. No.: B045044
CAS No.: 766-11-0
M. Wt: 175.99 g/mol
InChI Key: MYUQKYGWKHTRPG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridine (CAS: 766-11-0) is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol . Key physical properties include a boiling point of 162–164°C at 750 mmHg, a density of 1.71 g/mL at 25°C, and a refractive index (n²⁰/D) of 1.5325 . Its structure features a bromine atom at the 5-position and fluorine at the 2-position, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution (SNAr) .

The compound is widely used in medicinal chemistry for synthesizing antibacterial agents, kinase inhibitors, and antitubercular compounds . Its reactivity stems from the electron-withdrawing effects of fluorine and bromine, which activate the pyridine ring for selective functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoropyridine can be synthesized through various methods. One common method involves the ortho-lithiation of this compound followed by reaction with trimethylborate . Another method includes the halogen-exchange reaction using anhydrous potassium fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity .

Scientific Research Applications

Medicinal Chemistry

1.1 Active Pharmaceutical Ingredients (APIs)
5-Bromo-2-fluoropyridine serves as a crucial molecular scaffold in the development of several APIs. Its unique halogen substituents enhance reactivity and selectivity in synthetic pathways. Notable applications include:

  • Neuropeptide Y Receptor Y5 Inhibitors : These inhibitors are being investigated for their potential role in treating obesity and metabolic disorders.
  • SARS-CoV-2 Main Protease Inhibitors : Research has shown that compounds derived from this compound exhibit activity against the main protease of SARS-CoV-2, highlighting its relevance during the COVID-19 pandemic.
  • Indoleamine-2,3-Dioxygenase-1 Inhibitors : These inhibitors are significant in cancer immunotherapy, as they can modulate immune responses to enhance anti-tumor activity .

1.2 Synthetic Pathways
The compound facilitates various synthetic transformations, including:

  • Nucleophilic Aromatic Substitution : The fluorine atom promotes nucleophilic attack, while the bromine atom is suitable for coupling reactions, such as those catalyzed by palladium .
  • Suzuki Coupling Reactions : this compound has been effectively used in Suzuki coupling reactions to synthesize complex organic molecules with high yields .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
In the realm of materials science, this compound is utilized as a building block for OLEDs due to its electron-deficient aromatic structure. It contributes to the synthesis of host materials that enhance the performance of OLED devices .

2.2 Semiconductor Applications
The compound's properties make it suitable for use in semiconductors, where it can act as an intermediate in the production of functional materials. Its ability to form stable complexes with various ligands is particularly beneficial in this context .

Synthesis of Neuropeptide Y Receptor Y5 Inhibitors

A study demonstrated the efficacy of this compound derivatives in synthesizing potent inhibitors targeting the neuropeptide Y receptor. The research highlighted the compound's role in optimizing binding affinity and selectivity through structural modifications .

Development of SARS-CoV-2 Main Protease Inhibitors

Research conducted during the COVID-19 pandemic showcased how derivatives of this compound were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 main protease, leading to promising candidates for antiviral therapy .

Synthesis Efficiency in Organic Reactions

In a comparative study focusing on reaction conditions for coupling reactions involving this compound, researchers found that varying temperatures and solvents significantly impacted yield and selectivity. This study provided insights into optimizing synthesis protocols for pharmaceutical applications .

Chemical Properties and Safety

This compound is characterized by:

  • Physical State : Colorless to yellowish liquid.
  • Density : Approximately 1.71 g/cm³ at 25°C.
  • Boiling Point : Ranges from 162°C to 164°C.

Safety data indicate that it can cause serious eye irritation and respiratory issues upon exposure; hence proper handling protocols are essential .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyridine involves its reactivity due to the presence of bromine and fluorine substituents. The fluorine substituent facilitates nucleophilic aromatic substitution, while the bromine substituent is reactive in coupling reactions . These properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The table below compares 5-bromo-2-fluoropyridine with derivatives synthesized via cross-coupling or SNAr:

Compound Substituents Reaction Conditions Yield Key Application Reference
This compound Br, F N/A N/A Multifunctional intermediate
5-Cyclopropyl-2-fluoropyridine Cyclopropyl, F Pd(dppf)Cl₂, Cs₂CO₃, toluene/water, reflux 62% Kinase inhibitor precursors
2-Fluoro-5-ethylpyridine Ethyl, F Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C N/A Antitubercular agents
4-(5-Bromopyridin-2-yl)morpholine Morpholine, Br, F K₂CO₃, DMSO, 90°C 82% Pharmacokinetic modifiers

Key Findings :

  • The cyclopropyl derivative (62% yield) demonstrates efficient Suzuki coupling, whereas propan-2-ol derivatives exhibit lower yields (20%) due to steric hindrance .
  • Ethyl substitution under similar Pd-catalyzed conditions highlights the influence of borane reagents on reaction efficiency .

Chemoselectivity in Halogenated Pyridines

This compound exhibits distinct reactivity compared to analogs like 5-bromo-2-chloro-3-fluoropyridine (1c):

Compound Preferred Substitution Site Conditions Selectivity Driver Reference
This compound 5-Br (cross-coupling) Pd catalysis, polar solvents Bromine's leaving group ability
5-Bromo-2-chloro-3-fluoropyridine (1c) 2-Cl (neat conditions) No catalyst, high temperature Chlorine's electrophilicity

Key Findings :

  • Under Pd catalysis, this compound undergoes bromine substitution, while 1c favors chloride displacement in neat conditions .
  • Fluorine’s strong electron-withdrawing effect enhances the reactivity of adjacent halogens in SNAr reactions .

Key Findings :

  • Compound 76 reduces ciprofloxacin’s MMC by 4-fold, indicating synergy in overcoming antibiotic resistance .
  • AB-13’s potency against Mycobacterium tuberculosis is attributed to its lipophilic substituents enhancing membrane penetration .

Biological Activity

5-Bromo-2-fluoropyridine (CAS Number: 766-11-0) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C5H3BrFC_5H_3BrF, with a molecular weight of approximately 175.99 g/mol. The presence of halogen substituents enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses.

PropertyValue
Molecular FormulaC5H3BrFC_5H_3BrF
Molecular Weight175.99 g/mol
Boiling Point162 – 164 °C
Purity>98%
AppearanceColourless liquid

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The bromine atom facilitates nucleophilic aromatic substitution reactions, while the fluorine atom enhances stability and bioavailability. This unique combination allows the compound to act as a scaffold for designing active pharmaceutical ingredients (APIs) and enzyme inhibitors.

Drug Discovery

This compound has been utilized as a molecular scaffold in the development of several APIs, including:

  • Inhibitors of Neuropeptide Y Receptor Y5 : These inhibitors are explored for their potential in treating obesity and metabolic disorders.
  • Inhibitors of SARS-CoV-2 Main Protease : The compound has shown promise in antiviral drug development against COVID-19.
  • Inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1) : These inhibitors are significant in cancer immunotherapy, enhancing immune response against tumors.

Case Studies

  • Synthesis and Evaluation of Neuropeptide Y Receptor Inhibitors
    • A study synthesized derivatives of this compound to evaluate their binding affinity and efficacy against neuropeptide Y receptors. Results indicated that modifications at the bromine position significantly influenced receptor selectivity and potency.
  • Development of SARS-CoV-2 Main Protease Inhibitors
    • Research focused on synthesizing compounds based on this compound to inhibit the main protease of SARS-CoV-2. The study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as antiviral agents.
  • Cancer Immunotherapy Applications
    • Investigations into IDO1 inhibitors derived from this compound showed improved anti-tumor activity in preclinical models, suggesting that these compounds could enhance the efficacy of existing cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Bromo-2-fluoropyridine, and how can its purity be validated experimentally?

  • Answer : this compound is typically synthesized via halogenation or directed lithiation. For example, ortho-lithiation of this compound followed by reaction with trimethylborate yields boronic acid derivatives for subsequent Suzuki coupling . Purity validation involves gas chromatography (GC) for assay determination (≥99%), complemented by refractive index (n20/D 1.5325) and density (1.71 g/mL at 25°C) measurements . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : ¹H and ¹⁹F NMR are critical for identifying fluorine and bromine substitution patterns. For instance, ¹⁹F NMR detects deshielding effects from the electron-withdrawing fluorine atom. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. Physical properties such as boiling point (162–164°C at 750 mmHg) and refractive index provide additional validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation (flash point: 73°C). Waste must be segregated and disposed via certified hazardous waste services. Emergency measures for skin/eye contact include rinsing with water and medical consultation .

Advanced Research Questions

Q. How do directing groups influence the regioselectivity of lithiation in this compound?

  • Answer : The fluorine atom exerts a strong meta-directing effect, while bromine can stabilize adjacent negative charges during lithiation. Ortho-lithiation at the C3 position is favored due to fluorine’s electron-withdrawing nature, enabling subsequent functionalization (e.g., boronic acid formation for Suzuki coupling) . Computational studies (DFT) or isotopic labeling may further elucidate electronic effects.

Q. What explains the chemoselectivity observed in Suzuki coupling reactions using this compound-derived boronic acids?

  • Answer : The bromine substituent is preferentially substituted in palladium-catalyzed Suzuki reactions due to its lower bond dissociation energy compared to C-F bonds. For example, coupling with aryl iodides under Pd₂(dba)₃/Xantphos catalysis yields 3-monosubstituted products with >90% selectivity . Non-catalytic conditions (e.g., neat reactions) may reverse selectivity, favoring chloride substitution in polyhalogenated analogs .

Q. How can sequential Suzuki reactions be optimized to synthesize polysubstituted pyridines from this compound?

  • Answer : A two-step approach involves: (i) Initial Suzuki coupling at the bromine site using aryl iodides under Pd catalysis. (ii) A second coupling at the boronic acid group introduced in step (i), adjusting ligands (e.g., SPhos) to enhance reactivity . Reaction order and temperature (80–100°C) are critical to avoid dehalogenation side reactions.

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Answer : Discrepancies often arise from catalyst loading, ligand choice, or substrate purity. Systematic optimization should include:

  • Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Verifying boronic acid stoichiometry and dryness.
  • Comparing inert atmosphere (N₂/Ar) effects.
    Conflicting data may also reflect unaccounted steric hindrance from ortho-substituents in aryl partners .

Q. Methodological Notes

  • Data Contradiction Analysis : When encountering inconsistent results, replicate experiments under controlled conditions (e.g., anhydrous solvents, degassed systems). Cross-validate using alternative characterization methods (e.g., X-ray crystallography vs. NMR).
  • Advanced Functionalization : Explore SNAr reactions for fluorine substitution under strong bases (e.g., KHMDS) or transition-metal-free conditions to access diverse derivatives .

Properties

IUPAC Name

5-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQKYGWKHTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382478
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-11-0
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine
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Retrosynthesis Analysis

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